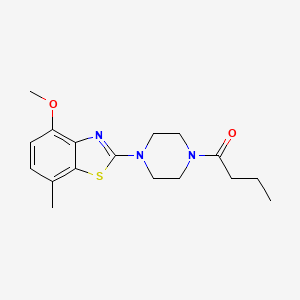
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, also known as BM212, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the benzothiazole family of compounds and has been studied for its ability to interact with biological systems.
作用機序
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to interact with various biological systems and exhibit multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes, modulate the expression of certain genes, and interact with certain receptors. The exact mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects on the body. It has been shown to modulate the levels of certain neurotransmitters, inhibit the activity of certain enzymes, and affect the expression of certain genes. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is still in the early stages of research, and more studies are needed to fully understand its potential therapeutic properties.
将来の方向性
There are several future directions for research on 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole. One potential direction is to study its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Another direction is to study its potential synergistic effects with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole and its effects on the body.
合成法
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-aminobenzothiazole with butyric anhydride, followed by the reaction of the resulting product with piperazine and then with methyl iodide. The final product is 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, which can be purified through various techniques such as column chromatography.
科学的研究の応用
2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In infectious disease research, 2-(4-Butyrylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole has been studied for its potential antimicrobial properties.
特性
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-14(21)19-8-10-20(11-9-19)17-18-15-13(22-3)7-6-12(2)16(15)23-17/h6-7H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWSHXFWOPORAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2642397.png)
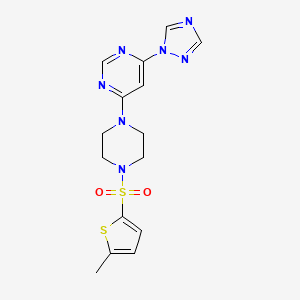
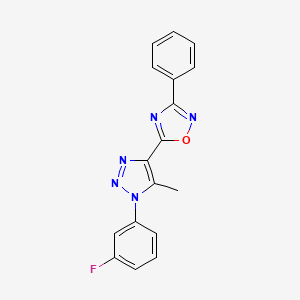
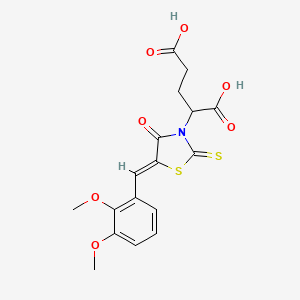
![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)
![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)
amine](/img/structure/B2642412.png)

![1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2642414.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)
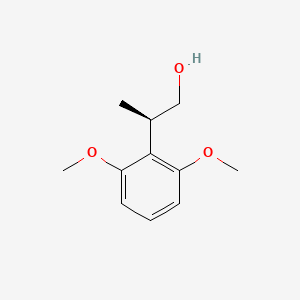
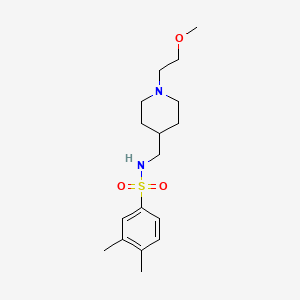

![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642420.png)